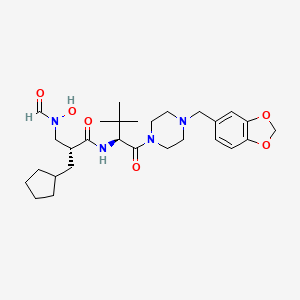
ブロモ-PEG4-t-ブチルエステル
概要
説明
Bromo-PEG4-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of Bromo-PEG4-t-butyl ester involves adding propionic acid t-butyl ester to a reaction container, followed by an appropriate amount of triethylene glycol . The reaction is carried out under suitable temperature and pressure conditions, typically requiring a catalyst or bromination tool to facilitate the reaction . Finally, through appropriate process operations and purification steps, pure Bromo-PEG4-t-butyl ester is obtained .Molecular Structure Analysis
The molecular formula of Bromo-PEG4-t-butyl ester is C15H29BrO6 . It has a molecular weight of 385.3 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Bromo-PEG4-t-butyl ester has a predicted density of 1.210±0.06 g/cm3 . Its predicted boiling point is 415.8±35.0 °C . It is soluble in DMSO, DCM, and DMF .科学的研究の応用
PEGリンカー
“ブロモ-PEG4-t-ブチルエステル”は、臭化物基とt-ブチル保護カルボキシル基を含むPEGリンカーです . 親水性のPEGスペーサーは、水性媒体中の溶解度を高めます .
求核置換反応
“ブロモ-PEG4-t-ブチルエステル”中の臭化物(Br)は、求核置換反応における非常に良い脱離基です . これにより、脱離基を必要とするさまざまな化学反応に役立ちます。
酸性条件下での脱保護
“ブロモ-PEG4-t-ブチルエステル”中のt-ブチル保護カルボキシル基は、酸性条件下で脱保護できます . この特性は、保護基の除去が必要な研究で利用できます。
溶解度向上
“ブロモ-PEG4-t-ブチルエステル”中の親水性PEGスペーサーは、水性媒体中の溶解度を高めます . これにより、化合物の溶解度向上が必要なアプリケーションに役立ちます。
試薬グレード研究
“ブロモ-PEG4-t-ブチルエステル”は、研究目的で試薬グレードでご利用いただけます . これは、実験作業のためにさまざまなラボ環境で使用できることを意味します。
抗体薬物複合体への合成的組み込み
“ブロモ-PEG4-t-ブチルエステル”は、抗体薬物複合体に合成的に組み込むことができます . これにより、がんなどの病気の標的療法の開発に役立ちます。
プロテオリシス標的キメラ(PROTAC)
“ブロモ-PEG4-t-ブチルエステル”は、標的タンパク質分解のためのプロテオリシス標的キメラ(PROTAC)分子の合成にも使用できます . これには、有害なタンパク質によって引き起こされる病気の治療に潜在的な用途があります。
細胞傷害性T細胞の募集
“ブロモ-PEG4-t-ブチルエステル”は、葉酸受容体陽性がん細胞への細胞傷害性T細胞の募集に使用できます . これには、がん治療のための免疫療法に潜在的な用途があります。
作用機序
Target of Action
Bromo-PEG4-t-butyl ester is a PEG linker . It contains a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which means it can be removed to reveal a carboxyl group that can participate in further chemical reactions.
Pharmacokinetics
The pharmacokinetics of Bromo-PEG4-t-butyl ester would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as the nature of the molecules it is linked to and the specific biological system it is introduced to.
Action Environment
The action of Bromo-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment could influence the compound’s action. Additionally, the compound’s stability, efficacy, and action could be influenced by factors such as temperature and the presence of other chemical entities.
Safety and Hazards
When handling Bromo-PEG4-t-butyl ester, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition . In case of accidental ingestion or contact, seek medical attention immediately .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHUFASPMJBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





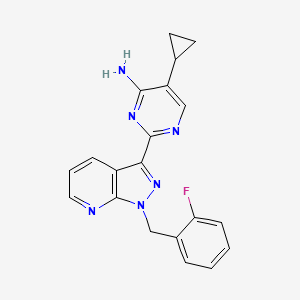

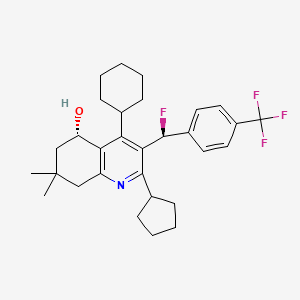
![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
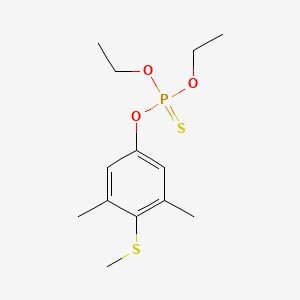
![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
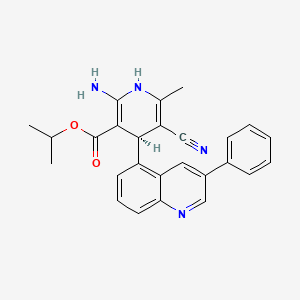
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)
